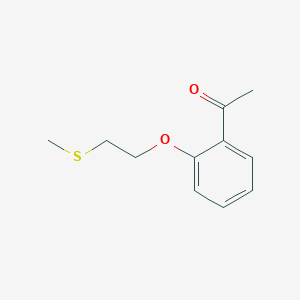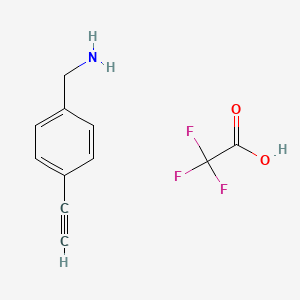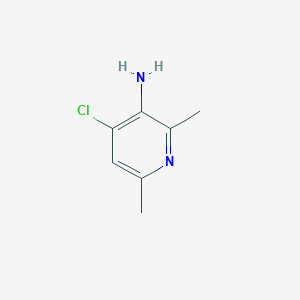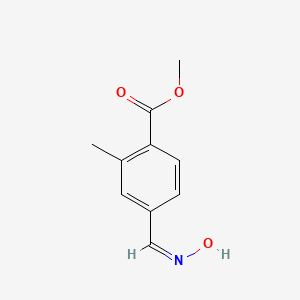
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate is an organic compound with a complex structure that includes a benzoate ester and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate typically involves the reaction of methyl 4-formyl-2-methylbenzoate with hydroxylamine hydrochloride. The reaction is carried out in an ethanol-water mixture and heated to around 45°C for 18 hours . This method ensures the formation of the oxime group, which is crucial for the compound’s reactivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, the oxime group can interact with various enzymes or receptors, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active form of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-((hydroxyimino)methyl)-1-naphthalenecarboxylate: Similar structure but with a naphthalene ring instead of a benzene ring.
(Z)-3-[(aryl)(hydroxyimino)methyl]-2-cyclohexyl-1-(cyclohexylamino)imidazo[5,1-a]isoquinolinium chlorides: Contains an imidazo[5,1-a]isoquinolinium core.
Uniqueness
Methyl 4-((hydroxyimino)methyl)-2-methylbenzoate is unique due to its specific combination of an oxime and ester functional group on a methylbenzoate backbone
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
methyl 4-[(Z)-hydroxyiminomethyl]-2-methylbenzoate |
InChI |
InChI=1S/C10H11NO3/c1-7-5-8(6-11-13)3-4-9(7)10(12)14-2/h3-6,13H,1-2H3/b11-6- |
Clave InChI |
YDXABBILYJPATN-WDZFZDKYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C=N\O)C(=O)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C=NO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13654157.png)
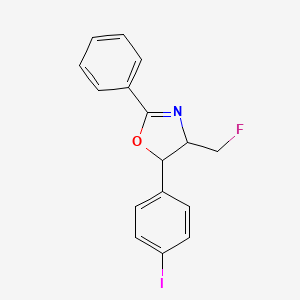
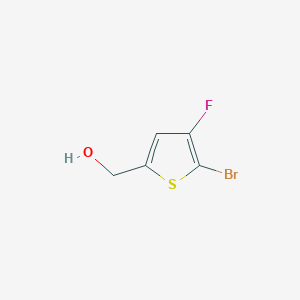
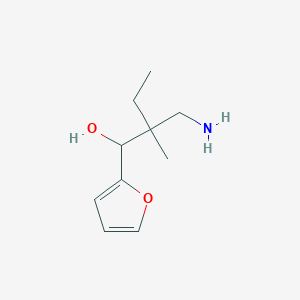
![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)

![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
